

# Application Notes and Protocols for ABC1183 in Kinase Activity Assays

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## Compound of Interest

Compound Name: ABC1183

Cat. No.: B605084

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## Introduction

**ABC1183** is a novel and selective dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).<sup>[1][2][3][4]</sup> GSK3 and CDK9 are key regulators of various cellular processes, including cell proliferation, apoptosis, and gene transcription.<sup>[1][4]</sup> Their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.<sup>[1][3]</sup> **ABC1183** has demonstrated potent growth-inhibitory activity across a broad range of cancer cell lines by inducing G2/M cell cycle arrest and modulating oncogenic signaling pathways.<sup>[1][3][5]</sup> These application notes provide detailed protocols for utilizing **ABC1183** in biochemical kinase activity assays to determine its inhibitory potency against its primary targets, GSK3 $\alpha/\beta$  and CDK9/cyclin T1.

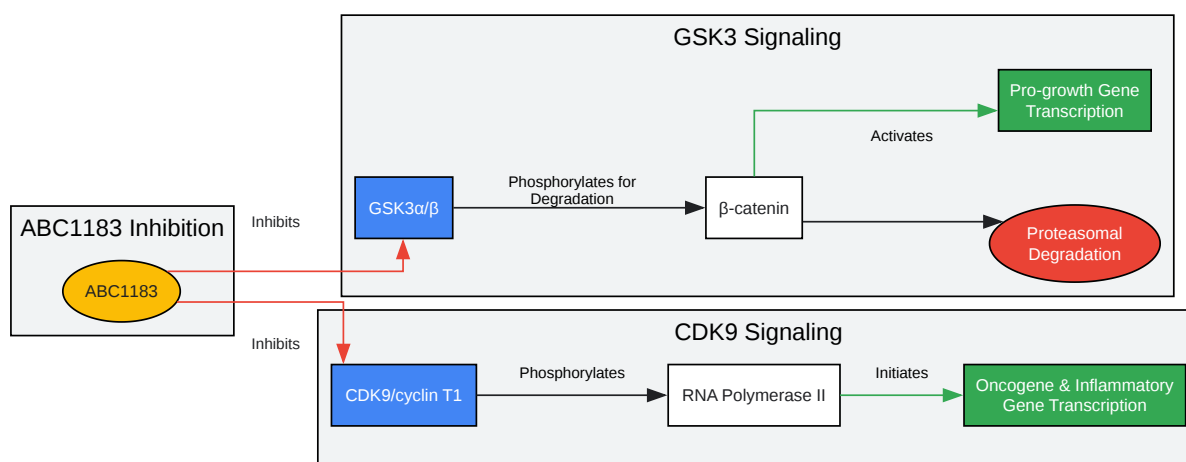
## Quantitative Data Summary

The inhibitory activity of **ABC1183** against its target kinases has been quantified, and the IC<sub>50</sub> values are summarized in the table below. This data is critical for designing experiments and interpreting results.

Target Kinase	IC50 (nM)	Reference
GSK3 $\alpha$	327	[1]
GSK3 $\beta$	657	[1]
CDK9/cyclin T1	321	[1][5]

## Signaling Pathway Overview

**ABC1183** exerts its cellular effects by inhibiting GSK3 and CDK9, which are central nodes in critical signaling pathways. The diagram below illustrates the key pathways modulated by **ABC1183**.



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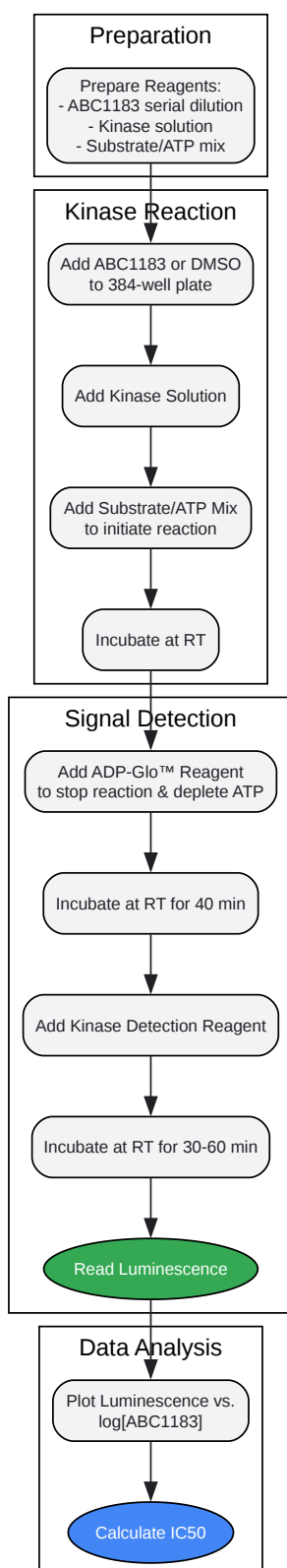
**ABC1183** inhibits GSK3 and CDK9 signaling pathways.

## Experimental Protocols

The following protocols describe how to perform a biochemical kinase activity assay to determine the IC50 of **ABC1183** against GSK3 $\beta$  and CDK9/cyclin T1 using a luminescence-

based ADP detection method, such as the ADP-Glo™ Kinase Assay.

## Experimental Workflow Diagram



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Workflow for the **ABC1183** kinase activity assay.

## Materials and Reagents

- Kinases:
  - Recombinant human GSK3 $\beta$
  - Recombinant human CDK9/cyclin T1
- Substrates:
  - For GSK3 $\beta$ : GSK Substrate Peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)
  - For CDK9/cyclin T1: CDK7/9tide peptide
- Compound: **ABC1183**
- Assay Platform: ADP-Glo™ Kinase Assay Kit (or equivalent)
- Buffer: Kinase Reaction Buffer (e.g., 40-50 mM Tris-HCl pH 7.5, 10-20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50  $\mu$ M DTT)
- Other:
  - ATP
  - DMSO
  - 384-well white assay plates
  - Luminometer

## Protocol for IC<sub>50</sub> Determination of ABC1183

This protocol is optimized for a 384-well plate format.

### 1. Reagent Preparation:

- **ABC1183** Serial Dilution:
  - Prepare a stock solution of **ABC1183** in 100% DMSO (e.g., 10 mM).
  - Perform a serial dilution of the **ABC1183** stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should not exceed 1%.
- Kinase Solution:
  - Dilute the recombinant kinase (GSK3 $\beta$  or CDK9/cyclin T1) to the desired working concentration in Kinase Reaction Buffer. The optimal concentration should be determined empirically by performing a kinase titration to find the EC50-EC80 range.
- Substrate/ATP Mix:
  - Prepare a mix containing the appropriate kinase substrate and ATP in Kinase Reaction Buffer. The final concentration of ATP should be at or near the  $K_m$  for the specific kinase. The substrate concentration should also be optimized.

## 2. Kinase Reaction:

- Add 1  $\mu$ L of the serially diluted **ABC1183** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2  $\mu$ L of the diluted kinase solution to each well.
- Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding 2  $\mu$ L of the Substrate/ATP mix to each well.
- Incubate the plate at room temperature for the desired reaction time (e.g., 60-120 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

## 3. Signal Detection (using ADP-Glo™ Assay):

- Add 5  $\mu$ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

- Incubate at room temperature for 40 minutes.
- Add 10  $\mu$ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate-reading luminometer.

#### 4. Data Analysis:

- Subtract the background luminescence (no enzyme control) from all experimental wells.
- Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with a high concentration of a known inhibitor as 0% activity.
- Plot the normalized percent inhibition against the logarithm of the **ABC1183** concentration.
- Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

By following these protocols, researchers can accurately determine the inhibitory potency of **ABC1183** against its target kinases, providing valuable data for further drug development and mechanistic studies.

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